Lenalidomide-5'-CO-C2-alkyne

PROTAC design ternary complex geometry linker length optimization

Lenalidomide-5'-CO-C2-alkyne (IUPAC: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide; C₁₈H₁₇N₃O₄; MW 339.3 g/mol) is a heterobifunctional building block designed for proteolysis-targeting chimera (PROTAC) assembly. It integrates a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand derived from lenalidomide with a short, two-carbon alkyl linker terminating in a terminal alkyne functionality.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B14769984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-5'-CO-C2-alkyne
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O
InChIInChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24)
InChIKeyUYJKPWOIGPOHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Research Teams Choose Lenalidomide-5'-CO-C2-alkyne as a PROTAC E3 Ligase Ligand-Linker Building Block


Lenalidomide-5'-CO-C2-alkyne (IUPAC: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide; C₁₈H₁₇N₃O₄; MW 339.3 g/mol) is a heterobifunctional building block designed for proteolysis-targeting chimera (PROTAC) assembly. It integrates a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand derived from lenalidomide with a short, two-carbon alkyl linker terminating in a terminal alkyne functionality . The compound retains the glutarimide moiety required for CRBN engagement while the 5-position amide exit vector provides a solvent-exposed attachment point that minimally perturbs CRBN binding [1]. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular conjugation to azide-bearing target-protein warheads, making it a core reagent in the chemoselective synthesis of lenalidomide-based PROTAC libraries [2].

Why a Generic Lenalidomide Derivative Cannot Replace Lenalidomide-5'-CO-C2-alkyne in Click-Chemistry PROTAC Assembly


Lenalidomide-based PROTAC building blocks are structurally differentiated by three interdependent variables—exit-vector position, linker length, and terminal functional group—and these variables cannot be treated as interchangeable. The 5'-CO amide exit vector on this compound occupies a distinct geometric trajectory from the commonly used C4-position or aniline-nitrogen attachment points, producing different ternary complex geometries with CRBN and the target protein [1]. The C2 alkyl chain, spanning only two methylene units, is among the shortest linker configurations available and introduces steric and distance constraints that fundamentally differ from the extended C4, C5, or PEGylated alternatives in the same compound class [2]. Furthermore, the terminal alkyne is the complementary reaction partner for azide-functionalized warheads via CuAAC; substituting an azide-bearing analog would invert the click-chemistry pairing and potentially require complete redesign of the target-ligand conjugate . These three differentiating features mean that swapping Lenalidomide-5'-CO-C2-alkyne for a seemingly similar analog—even one within the same lenalidomide conjugate family—can alter ternary complex stability, degradation efficiency, or synthetic compatibility, necessitating re-optimization of the entire PROTAC construct.

Quantitative Differentiation Evidence: Lenalidomide-5'-CO-C2-alkyne Versus Closest Analogs


C2 Linker Length: Minimal-Spacer Advantage Over C4 Homolog for Conformationally Constrained Ternary Complexes

Lenalidomide-5'-CO-C2-alkyne incorporates a two-carbon (C2) alkyl spacer between the lenalidomide 5'-amide and the terminal alkyne—one of the shortest linker configurations commercially available in this compound class. The direct C4 homolog, Lenalidomide-5'-CO-C4-alkyne (C₂₀H₂₁N₃O₄; MW 367.4), extends the spacer by two additional methylene units, increasing the end-to-end distance by approximately 2.5 Å in the fully extended conformation and introducing two additional rotatable bonds . PROTAC linker design principles establish that linker length directly modulates the effective molarity of ternary complex formation: chains that are too short enforce suboptimal lysine presentation geometries, while chains that are too long increase conformational entropy and reduce productive complex probability [1]. The C2 spacer provides a minimal, semi-rigid scaffold—the alkyne triple bond confers local rigidity by restricting rotation compared to a fully saturated alkyl chain of equal atom count—making it specifically suited for target/E3 ligase pairs with short exit-vector separation distances where longer spacers would introduce unproductive conformational sampling [1].

PROTAC design ternary complex geometry linker length optimization CRBN E3 ligase

Exit Vector Differentiation: 5'-CO Amide Linkage Enables CRBN Binding Retention Compared to Alternative Attachment Positions

The 5'-CO amide exit vector used in this compound is positioned on the isoindolinone ring at a site that projects solvent-exposed from the CRBN binding pocket, as demonstrated in structural studies of lenalidomide analogs modified at the 5-position [1]. In a systematic evaluation of lenalidomide analogs, the amide linkage at the 5-position was identified as the preferred attachment point that preserved the substrate degradation profile and phenotypic properties of lenalidomide, whereas modifications at other positions or through alternative linkage chemistries (e.g., direct alkylamine) altered degradation selectivity [1]. In contrast, analogs using the C4 exit vector or the aniline nitrogen as the attachment point present different geometric trajectories and may induce steric clashes or altered neosubstrate degradation profiles, as shown by the position-dependent neosubstrate selectivity of 6-position-modified lenalidomide derivatives [2]. The unmodified parent compound lenalidomide binds CRBN with an IC₅₀ of approximately 1,500 nM (pIC₅₀ 5.82, Cy5-competitive binding assay), establishing the baseline affinity that 5-position-modified conjugates must maintain [3].

CRBN ligand design exit vector structure-activity relationship amide linkage

Click Chemistry Reactivity: Terminal Alkyne Enables CuAAC Pairing with Azide-Bearing Warheads—Complementary to Azide-Functionalized Analogs

Lenalidomide-5'-CO-C2-alkyne presents a terminal alkyne that serves as the dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction. This makes it the direct conjugation partner for azide-functionalized target-protein ligands. The closest in-class functional alternative, Lenalidomide-4'-alkyl-C3-azide (C₁₆H₁₈N₆O₃; MW 342.35), bears a terminal azide group and occupies the complementary reactivity role—it requires an alkyne-bearing warhead for CuAAC . These two compounds are not interchangeable; their selection depends entirely on which functional group is installed on the target-protein ligand. The alkyne-containing compound offers a distinct synthetic advantage in scenarios where the target ligand is more readily functionalized with an azide, a common strategy given the commercial availability of azide-PEG-acid and azide-amine linkers . The CuAAC reaction between terminal alkynes and azides proceeds with high regioselectivity to form a 1,4-disubstituted 1,2,3-triazole, introducing a metabolically stable, rigid heterocyclic linkage at the conjugation site [1]. This triazole moiety itself can contribute favorably to ternary complex formation by providing a rigid spacer element [1].

click chemistry CuAAC alkyne-azide cycloaddition PROTAC conjugation

Synthetic Versatility: DIPEA-Catalyzed Chemoselective Arylamine Functionalization Enables High-Yield PROTAC Assembly Without Alkyne Compromise

The 5'-CO-C2-alkyne derivative can undergo chemoselective SNAr functionalization at the phthalimide ring while preserving the terminal alkyne for subsequent CuAAC. In the foundational synthetic methodology reported by Qiu et al. (2019), an organic base-promoted chemoselective alkylation of lenalidomide with various halides was developed using DIPEA (N,N-diisopropylethylamine) as the preferred base [1]. DIPEA was found to act as an efficient base triggering facile generation of arylamine alkylation products compared with inorganic bases, enabling the construction of a highly functionalized lenalidomide-based PROTAC library under mild reaction conditions [1]. In comparative reaction optimization studies across lenalidomide alkyne conjugates, DIPEA (3.0 equiv) in DMSO at 90°C achieved substantially higher conversion than triethylamine under identical conditions, with the sterically hindered base suppressing off-target alkylation at the glutarimide moiety [1]. This chemoselectivity is critical: the alkyne handle is preserved intact through the SNAr step, remaining available for subsequent CuAAC conjugation to azide-functionalized target warheads. This two-step modular approach—SNAr diversification followed by click conjugation—was successfully applied to generate BET PROTACs that degraded BET protein and inhibited cancer cell proliferation [1].

chemoselective alkylation PROTAC library synthesis DIPEA catalysis reaction optimization

Molecular Weight Efficiency: Lighter Scaffold Relative to PEGylated and Extended-Linker Analogs Reduces Bulk for Permeability-Sensitive Targets

At MW 339.3 g/mol, Lenalidomide-5'-CO-C2-alkyne is the lightest alkyne-functionalized CRBN ligand-linker conjugate with a 5'-amide exit vector. This is 28.1 Da lighter than its C4 homolog (Lenalidomide-5'-CO-C4-alkyne, MW 367.4) and substantially lighter than PEGylated CRBN ligand-linker conjugates such as Lenalidomide-PEG1-azide (MW ~384) or C5-Lenalidomide-PEG5-NH2 hydrochloride (MW >600) . In PROTAC development, aggregate molecular weight is a critical determinant of cell permeability and oral bioavailability: PROTACs routinely exceed the Rule-of-Five thresholds, and every reduction in building-block molecular weight contributes to keeping the final heterobifunctional degrader within a tractable property space [1]. For permeability-sensitive intracellular targets—particularly those in the CNS or in drug-resistant cell lines expressing efflux transporters—the use of a minimal-mass E3 ligase ligand-linker conjugate may provide a decisive advantage over heavier alternatives that add unnecessary bulk before the target warhead is even attached. In comparative permeability studies, alkyl-linked degraders with reduced polar surface area have been shown to outperform PEGylated analogs in parallel artificial membrane permeability assays, consistent with the principle that shorter alkyl spacers minimize hydrogen-bond acceptor count and topological polar surface area [1].

molecular weight optimization PROTAC physicochemical properties cell permeability ligand efficiency

Optimal Use Cases for Lenalidomide-5'-CO-C2-alkyne in PROTAC Research and Targeted Protein Degradation


PROTAC Library Synthesis via Modular CuAAC Conjugation with Azide-Functionalized Target Warheads

Lenalidomide-5'-CO-C2-alkyne is optimally deployed as the CRBN-recruiting building block in a modular two-step PROTAC synthesis pipeline: (1) chemoselective SNAr diversification at the phthalimide ring using DIPEA in DMSO to install structural variations, followed by (2) CuAAC click conjugation with a library of azide-terminated target-protein ligands. This strategy, validated by Qiu et al. (2019) for BET PROTAC synthesis, enables rapid generation of structurally diverse degrader libraries for structure-activity relationship screening [1]. The terminal alkyne group is stable under the SNAr conditions, ensuring that the click handle remains intact until the final conjugation step, which proceeds with high regioselectivity to form a 1,4-disubstituted triazole linkage [1].

Short-Linker PROTACs Targeting Proteins with Proximal CRBN/Target Binding Surfaces

For protein targets where computational ternary complex modeling or crystallographic data predict a short optimal distance between the CRBN exit vector (5-position of lenalidomide) and the target protein binding site, the C2 alkyne spacer provides the minimal linker length necessary to bridge the two ligands without introducing excessive conformational flexibility. In PROTAC design, excessively long linkers reduce effective molarity and can promote unproductive intramolecular collapse or non-specific binding, while excessively short linkers prevent ternary complex formation [2]. The C2 spacer, at only 4 backbone atoms, occupies the extreme short end of the usable linker length range, making it appropriate when structural data supports a compact degrader geometry [2].

Building Block for Permeability-Critical Degrader Programs Requiring Minimal Physicochemical Burden

With a molecular weight of 339.3 g/mol and no PEG or extended alkyl components, Lenalidomide-5'-CO-C2-alkyne represents the lightest and least polar CRBN ligand-linker conjugate available in the 5'-amide alkyne series. This makes it a suitable starting point for degrader programs where the target warhead is already large (e.g., >500 Da) or where passive membrane permeability is a known development challenge, such as CNS-targeting PROTACs or degraders directed against intracellular targets in efflux-transporter-expressing cell lines. Alkyl-based linkers have demonstrated superior permeability compared to PEGylated analogs in parallel artificial membrane assays, attributed to reduced hydrogen-bond acceptor count and topological polar surface area [2].

Complementary Click-Chemistry Partner in Bifunctional Degrader Systems Using Strain-Promoted or Copper-Catalyzed Cycloaddition

This compound serves as the alkyne component in bioorthogonal conjugation strategies where the target-binding moiety bears an azide group—a common configuration given the commercial availability of azido-PEG-acids, azido-amines, and azide-derivatized small-molecule inhibitors. The CuAAC reaction between this alkyne building block and azide warheads proceeds under mild aqueous/organic conditions compatible with diverse target-ligand structures, producing a stable triazole linkage that contributes rigidity to the degrader scaffold [1]. For laboratories that have already invested in azide-functionalized target binders, an alkyne-bearing CRBN conjugate is the necessary complementary reagent.

Quote Request

Request a Quote for Lenalidomide-5'-CO-C2-alkyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.